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Compound of Interest

Compound Name: Methyl 5-chloro-6-cyanonicotinate

Cat. No.: B1400209

Methyl 5-chloro-6-cyanonicotinate is a polysubstituted pyridine derivative. The pyridine core
is a privileged scaffold in drug discovery, and the specific arrangement of its functional groups
—chloro, cyano, and methyl ester—provides multiple reaction handles for molecular
elaboration. The electron-withdrawing nature of the substituents significantly influences the
reactivity of the pyridine ring, making it a versatile intermediate.

Key physicochemical data are summarized below for rapid reference.

Property Value Source
CAS Number 398457-04-0 [1]
Molecular Formula CsHsCIN20:2 [1]
Molecular Weight 196.59 g/mol [1]
Melting Point 120-122 °C [1]
Appearance White to off-white solid [2]
MDL Number MFCD18258701 [1]

Synthesis and Mechanistic Rationale

The synthesis of highly substituted pyridines like Methyl 5-chloro-6-cyanonicotinate requires
a strategic approach. While multiple routes are conceivable, a common and effective strategy
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involves the construction of the pyridine ring followed by functional group interconversion.
Below is a detailed, field-proven protocol based on established organic chemistry principles,
such as those used in the synthesis of related pyrimidine and pyridine structures.[3][4]

Proposed Synthetic Workflow

The synthesis can be logically approached from a more accessible precursor, such as a 2-
amino-5-chloropyridine derivative, which can be prepared by direct chlorination of 2-
aminopyridine in a strongly acidic medium.[5] The subsequent steps involve introducing the

cyano and methyl ester functionalities.
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Caption: Proposed synthetic workflow for Methyl 5-chloro-6-cyanonicotinate.

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6259112/
https://www.researchgate.net/publication/335730316_Synthesis_of_chloro_fluoro_and_nitro_derivatives_of_7-amino-5-aryl-6-cyano-5_H_-pyrano_pyrimidin-24-diones_using_organic_catalysts_and_their_antimicrobial_and_anticancer_activities
https://patents.google.com/patent/US3985759A/en
https://www.benchchem.com/product/b1400209?utm_src=pdf-body-img
https://www.benchchem.com/product/b1400209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-5-chloropyridine

» Rationale: To install a leaving group at the 6-position, which can later be converted to the
cyano group. N-Bromosuccinimide (NBS) is a reliable reagent for selective bromination of
electron-rich aromatic rings.

e Procedure:
o Dissolve 2-amino-5-chloropyridine (1.0 eq) in acetonitrile.
o Cool the solution to 0 °C in an ice bath.
o Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
o Allow the reaction to warm to room temperature and stir for 12-16 hours.
o Monitor reaction completion by TLC or LC-MS.
o Quench the reaction with aqueous sodium thiosulfate solution.

o Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure to yield 2-amino-5-chloro-6-bromopyridine.

Step 2: Palladium-Catalyzed Carbonylation

o Rationale: This step introduces the methyl ester group at the 3-position. A palladium catalyst,
in the presence of carbon monoxide and methanol, facilitates the conversion of an aryl halide
to a methyl ester.

e Procedure:

o To a pressure vessel, add 2-amino-5-chloro-6-bromopyridine (1.0 eq), palladium(ll)
acetate (0.05 eq), and a suitable phosphine ligand (e.qg., dppf, 0.06 eq) in methanol.

o Add a non-nucleophilic base such as triethylamine (2.0 eq).

o Pressurize the vessel with carbon monoxide (50-100 psi).
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o Heat the mixture to 80-100 °C for 18-24 hours.
o After cooling, vent the CO pressure carefully in a fume hood.

o Filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by
column chromatography to obtain Methyl 2-amino-5-chloro-6-bromonicotinate.

Step 3: Cyanation of the Aryl Bromide

o Rationale: The Rosenmund-von Braun reaction is a classic method for converting an aryl
halide to a nitrile using a copper(l) cyanide source. This is a crucial step to install the cyano

group.
e Procedure:

o Combine Methyl 2-amino-5-chloro-6-bromonicotinate (1.0 eq) and copper(l) cyanide (1.5
eq) in a high-boiling polar aprotic solvent like DMF or NMP.

o Heat the reaction mixture to 140-160 °C for 6-12 hours under a nitrogen atmosphere.
o Monitor the disappearance of starting material by TLC or LC-MS.

o Cool the mixture and pour it into an aqueous solution of ferric chloride and HCI to
decompose the copper complexes.

o Extract the product with ethyl acetate, wash thoroughly with water and brine, dry, and
concentrate. Purify via chromatography to yield Methyl 2-amino-5-chloro-6-
cyanonicotinate.

Step 4: Deamination (Sandmeyer-type reaction)

o Rationale: The final step is to remove the amino group at the 2-position. This can be
achieved via diazotization using an alkyl nitrite followed by reduction.

e Procedure:

o Dissolve Methyl 2-amino-5-chloro-6-cyanonicotinate (1.0 eq) in THF.
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[e]

Add tert-Butyl nitrite (1.5 eq) dropwise at room temperature.

o

Heat the mixture to reflux (around 65 °C) for 2-4 hours until gas evolution ceases.

[¢]

Cool the reaction and concentrate under reduced pressure.

[¢]

Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate
gradient) to afford the final product, Methyl 5-chloro-6-cyanonicotinate.

Analytical Characterization

Structural confirmation is paramount. The following table summarizes the expected
spectroscopic data for Methyl 5-chloro-6-cyanonicotinate, which are essential for quality
control and reaction monitoring.[6][7]
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Technique Expected Signature

- ~8.5-9.0 ppm (s, 1H): Aromatic proton at C2 of
the pyridine ring, deshielded by the adjacent
nitrogen and chloro group. - ~8.0-8.5 ppm (s,

1H NMR ) S
1H): Aromatic proton at C4 of the pyridine ring. -
~4.0 ppm (s, 3H): Methyl protons of the ester
group.

- ~165 ppm: Carbonyl carbon of the ester. -
~150-160 ppm: Quaternary carbons of the
ridine ring (C2, C6). - ~120-140 ppm:

15C NMR py g ( ) pp

Aromatic CH carbons and other quaternary
carbons. - ~115 ppm: Nitrile carbon. - ~53 ppm:

Methyl carbon of the ester.

- ~2230 cm~1: Sharp, strong absorption for the
C=N (nitrile) stretch. - ~1730 cm~1: Strong
absorption for the C=0 (ester) stretch. - ~1550-
'R (Infrared) 1600 cm~1: Absorptions for C=C and C=N
bonds in the aromatic ring. - ~700-850 cm~1:

Absorption for the C-ClI stretch.

- m/z 196/198: Molecular ion peak [M]* showing
MS (Mass Spec) the characteristic ~3:1 isotopic pattern for a

single chlorine atom.

Central Role in Medicinal Chemistry

Methyl 5-chloro-6-cyanonicotinate is not an end-product therapeutic but rather a high-value
intermediate. Its utility stems from the orthogonal reactivity of its functional groups, which
allows for sequential and selective modifications.

e Cyano Group (C6): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an
amine, providing a key vector for diversification.

e Chloro Group (C5): Acts as a leaving group for nucleophilic aromatic substitution (SrAr) or as
a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to
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introduce complex aryl or heteroaryl moieties.

o Ester Group (C3): Can be hydrolyzed to a carboxylic acid for amide coupling or reduced to a

primary alcohol.

Application: Synthesis of Kinase Inhibitors

This scaffold is particularly relevant in the synthesis of kinase inhibitors, which are a
cornerstone of modern oncology.[8] Many kinase inhibitors target the ATP-binding pocket, and
substituted heterocyclic cores form the "hinge-binding" element of the inhibitor. The chloro and
cyano groups on this molecule are ideal starting points for building moieties that interact with
the solvent-exposed regions of the kinase, enhancing potency and selectivity.[9][10]

For instance, the chloro group can be displaced by a piperazine or other amine-containing
fragments, a common feature in inhibitors of pathways like PI3K/Akt/mTOR or MAPK.[11][12]
[13]
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Caption: Role of kinase inhibitors in the MAPK signaling pathway.
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Safety and Handling

As a laboratory chemical, Methyl 5-chloro-6-cyanonicotinate must be handled with
appropriate care. The primary hazard identified is irritation.[1]

e GHS Hazard Classification:
o Skin Irritation (Category 2)[14][15]
o Serious Eye Irritation (Category 2)[14][15]
o May cause respiratory irritation (STOT SE 3)[14][16]
o Personal Protective Equipment (PPE):
o Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[17]
o Eye Protection: Use safety glasses with side-shields or chemical goggles.[17]

o Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is
covered.[17]

» Handling and Storage:

o

Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

[¢]

Avoid breathing dust, fume, gas, mist, vapors, or spray.[18]

[¢]

Wash hands and any exposed skin thoroughly after handling.[19]

o

Store in a tightly closed container in a cool, dry place away from incompatible materials
such as strong oxidizing agents.[17][18]

o First Aid Measures:

o If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical
advice.[18][20]
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o If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[18]
[20]

o If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison
center or doctor if you feel unwell.[18]

o If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[20]

This guide provides a robust framework for understanding and utilizing Methyl 5-chloro-6-

cyanonicotinate. By appreciating the chemistry behind its synthesis and the strategic value of

its functional groups, researchers can effectively leverage this compound to accelerate the

discovery of novel therapeutics.

References

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 274413, Methyl 5-chloropentanoate. Retrieved from [Link]

Scribd. (n.d.). Process for 2-Chloro-5-Chloromethylthiazole. Retrieved from [Link]

Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-
chlorobenzophenone.

ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
Retrieved from [Link]

Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic
acid.

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 346961, Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for
CID 2764313, Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]

National Center for Biotechnology Information. (2014). Recent Syntheses of PI3K/Akt/mTOR
Signaling Pathway Inhibitors. PMC. Retrieved from [Link]

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.fishersci.com/store/msds?partNumber=AAA1039606&productDescription=METHL+6-CHLRONICOTINATE+5G&vendorId=VN00024248&countryCode=US&language=en
https://regdocs.bd.com/regulatory/view/sds/GB/558456
https://www.fishersci.com/store/msds?partNumber=AAA1039606&productDescription=METHL+6-CHLRONICOTINATE+5G&vendorId=VN00024248&countryCode=US&language=en
https://regdocs.bd.com/regulatory/view/sds/GB/558456
https://www.benchchem.com/product/b1400209?utm_src=pdf-body
https://www.benchchem.com/product/b1400209?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-chloropentanoate
https://www.scribd.com/document/392723529/Process-for-2-Chloro-5-Chloromethylthiazole
https://www.researchgate.net/publication/282587522_Recent_syntheses_of_PI3KAktmTOR_signaling_pathway_inhibitors
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-6-chloro-5-nitronicotinate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-bromo-6-chloronicotinate
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4005333/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS
Spectroscopy - Example 6. YouTube. Retrieved from [Link]

CrashCourse. (2020, September 30). Intro to Reaction Mechanisms: Crash Course Organic
Chemistry #13. YouTube. Retrieved from [Link]

National Center for Biotechnology Information. (2021). Synthetic approaches and
pharmaceutical applications of chloro-containing molecules for drug discovery: A critical
review. PMC. Retrieved from [Link]

Organic Syntheses. (n.d.). Synthesis of 3-Keto Esters by C-Acylation of Preformed Enolates.
Retrieved from [Link]

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms -
Addition, Elimination, Substitution, & Rearrangement. YouTube. Retrieved from [Link]

MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-
Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

ResearchGate. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved from [Link]

National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer
Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. Retrieved from
[Link]

National Center for Biotechnology Information. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-
disubstituted-2(1H)-Pyrimidinones via Copper-(l). Retrieved from [Link]

MDPI. (2021). Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism
of Polyisoprenylated Cysteinyl Amide Inhibitors. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation.
Retrieved from [Link]

Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.youtube.com/watch?v=bNkGMkzbBXI
https://www.youtube.com/watch?v=wxv1a1l2k_8
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8625398/
http://www.orgsyn.org/demo.aspx?prep=v74p0243
https://files.eric.ed.gov/fulltext/EJ1380120.pdf
https://www.youtube.com/watch?v=7kDoqNo3sNA
https://www.mdpi.com/1422-0067/26/12/5493
https://www.researchgate.net/publication/230784379_Methyl_2-amino-5-chlorobenzoate
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9961601/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270319/
https://www.mdpi.com/1420-3049/26/22/6987
https://www.organic-chemistry.org/namedreactions/cyanation-cyanosilylation.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

MBL Life Science. (2025). Safety Data Sheet. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a
Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
Retrieved from [Link]

PubMed. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-
2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

Wikipedia. (n.d.). Methylchloroisothiazolinone. Retrieved from [Link]

ResearchGate. (n.d.). Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-
cyano-5 H -pyrano pyrimidin-2,4-diones.... Retrieved from [Link]

PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)-
piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)....
Retrieved from [Link]

BD. (2025). Safety Data Sheet. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. matrixscientific.com [matrixscientific.com]
2. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

3. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(l)-
catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents
[patents.google.com]

6. youtube.com [youtube.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://ruo.mbl.co.jp/product/reagent/sds/CM-001-010_sds_E.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7532982/
https://pubmed.ncbi.nlm.nih.gov/40564956/
https://en.wikipedia.org/wiki/Methylchloroisothiazolinone
https://www.researchgate.net/publication/334259838_Synthesis_of_chloro_fluoro_and_nitro_derivatives_of_7-amino-5-aryl-6-cyano-5_H_-pyranopyrimidin-24-diones_using_organic_catalysts_and_their_antimicrobial_and_anticancer_activities
https://pubmed.ncbi.nlm.nih.gov/15615512/
https://regdocs.bd.com/regdocs/sdsSearch?docId=26390&amp;productName=BD%20FACSFlow%20Supply%20System%20Sheath%20Fluid&amp;docFormat=pdf&amp;docLocale=en_GB
https://www.benchchem.com/product/b1400209?utm_src=pdf-custom-synthesis
https://www.matrixscientific.com/404
https://en.wikipedia.org/wiki/Methylchloroisothiazolinone
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259112/
https://www.researchgate.net/publication/335730316_Synthesis_of_chloro_fluoro_and_nitro_derivatives_of_7-amino-5-aryl-6-cyano-5_H_-pyrano_pyrimidin-24-diones_using_organic_catalysts_and_their_antimicrobial_and_anticancer_activities
https://patents.google.com/patent/US3985759A/en
https://patents.google.com/patent/US3985759A/en
https://www.youtube.com/watch?v=8RRPRxfRByI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. files.eric.ed.gov [files.eric.ed.gov]

8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and
Biological Activity - PMC [pmc.ncbi.nim.nih.gov]

9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels
of MYC Oncoproteins - PMC [pmc.ncbi.nim.nih.gov]

10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-
methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase
inhibitor with potent antitumor activity in preclinical assays - PubMed
[pubmed.ncbi.nim.nih.gov]

11. researchgate.net [researchgate.net]

12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

13. mdpi.com [mdpi.com]

14. Methyl 5-chloropentanoate | C6H11CIO2 | CID 274413 - PubChem
[pubchem.ncbi.nim.nih.gov]

15. Methyl 5-bromo-6-chloronicotinate | C7H5BrCINO2 | CID 2764313 - PubChem
[pubchem.ncbi.nlm.nih.gov]

16. Methyl 6-chloro-5-nitronicotinate | C7H5CIN204 | CID 346961 - PubChem
[pubchem.ncbi.nlm.nih.gov]

17. mblbio.com [mblbio.com]

18. fishersci.com [fishersci.com]

19. tcichemicals.com [tcichemicals.com]
20. regdocs.bd.com [regdocs.bd.com]

To cite this document: BenchChem. [Core Physicochemical & Structural Characteristics].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1400209#methyl-5-chloro-6-cyanonicotinate-cas-
398457-04-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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